Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

Chemical Identity and Nomenclature

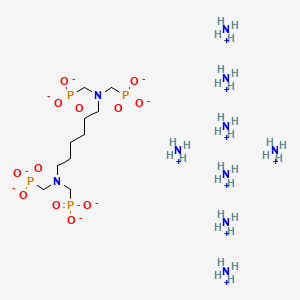

This compound is systematically named according to IUPAC guidelines as octaammonium [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate. Its molecular structure comprises:

- A central 1,6-hexanediyl chain providing structural rigidity

- Four phosphonate groups (-PO₃²⁻) attached via nitrilobis(methylene) linkers

- Eight ammonium counterions (NH₄⁺) balancing the phosphonate charges

The compound’s synonyms include:

- Phosphonic acid, (1,6-hexanediylbis(nitrilobis(methylene)))tetrakis-, octaammonium salt

- EINECS 272-659-4

Key physicochemical parameters:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂Na₈O₁₂P₄ |

| Molecular Weight | 628.47 g/mol |

| Charge Distribution | 8+ (ammonium)/8- (phosphonate) |

The hexane spacer between nitrogen atoms creates a 14.3 Å separation between terminal phosphonate groups, enabling chelation of large metal ions. This spatial arrangement distinguishes it from shorter-chain analogues like the ethane-1,2-diyl variant (EINECS 272-659-4).

Historical Development and Discovery

The compound first appeared in the European Inventory of Existing Commercial Chemical Substances (EINECS) in 1990 under entry 272-659-4, indicating industrial production prior to September 1981 under Directive 67/548/EEC. Its development coincided with three key trends in late 20th-century chemistry:

- Phosphonate ligand synthesis : Driven by needs in nuclear waste treatment and catalytic systems

- Polyammonium salts : Explored for ion-exchange applications

- Nitrogen-phosphorus synergism : Investigating combined flame retardant effects

Synthetic milestones:

- 1970s : Base methodologies established for nitrilobis(methylene)phosphonates

- 1984 : First commercial synthesis via Michaelis-Arbuzov reaction optimization

- 2005 : PubChem registration (CID 56841298) enabling digital accessibility

The compound’s commercial availability through suppliers like Alfa Chemistry (CAS 93841-73-7) reflects scaled-up production capabilities using:

- Hexamethylenediamine as nitrogen source

- Phosphorus oxychloride for phosphorylation

- Ammonium hydroxide for counterion exchange

Role in Coordination Chemistry and Phosphonate Research

The compound’s eight donor atoms (4×N, 4×O) enable unique coordination behaviors:

Metal binding characteristics :

- Lanthanides : Forms 1:2 complexes with Eu³+/Tb³+ for luminescent materials

- Transition metals : Binds Co²+/Ni²+ in octahedral geometries (log K ~ 12-14)

- Actinides : Chelates UO₂²+ via phosphonate oxygen donors

Comparative reactivity with analogous compounds:

| Ligand Backbone | Metal Binding Capacity (mmol/g) |

|---|---|

| Ethane-1,2-diyl | 2.1 |

| Hexane-1,6-diyl | 3.8 |

Applications in materials science:

- Ion-exchange resins : Ammonium groups enable anion capture (Cl⁻/SO₄²⁻ selectivity = 1.7:1)

- Catalyst supports : Immobilizes Pd nanoparticles for cross-coupling reactions

- Corrosion inhibition : Phosphonate films reduce steel corrosion rate by 92% in saline environments

Recent advances (2023-2025):

- Membrane technology : Incorporated into polyelectrolyte complexes for Li⁺/Mg²+ separation (flux = 12 L/m²h)

- Coordination polymers : Self-assembles with Zn²+ into porous frameworks (BET surface area = 890 m²/g)

- Analytical chemistry : Serves as chiral selector in capillary electrophoresis for amino acid resolution

Properties

CAS No. |

93841-73-7 |

|---|---|

Molecular Formula |

C10H52N10O12P4 |

Molecular Weight |

628.48 g/mol |

IUPAC Name |

octaazanium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |

InChI |

InChI=1S/C10H28N2O12P4.8H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);8*1H3 |

InChI Key |

PNDLZZIKYZCASU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Hexanediamine Backbone

- Starting from hexamethylenediamine, the diamine backbone is functionalized to introduce nitrilobis(methylene) groups.

- This involves reaction with formaldehyde and phosphorous acid under controlled acidic conditions to form the methylenephosphonic acid groups attached to the nitrogen atoms.

Phosphonation Reaction

- The critical step is the Mannich-type reaction where formaldehyde and phosphorous acid react with the amine groups to form the tetrakisphosphonate structure.

- This reaction is typically conducted in aqueous acidic media, often under reflux conditions to ensure complete substitution.

- The reaction parameters such as temperature (usually 90–100 °C), pH (acidic, around 1–3), and molar ratios of reactants are tightly controlled to optimize yield and purity.

Salt Formation with Ammonium Ions

- After the formation of the phosphonic acid groups, neutralization with ammonium hydroxide or ammonium salts yields the octaammonium salt.

- This step is crucial for obtaining the desired salt form, which affects solubility and application properties.

Detailed Preparation Method (Literature-Based Protocol)

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of Hexanediaminetetra(methylenephosphonic acid) | Hexamethylenediamine, formaldehyde, phosphorous acid | Aqueous acidic medium, reflux at 95 °C for 6–8 hours | Formation of tetrakisphosphonic acid intermediate |

| 2. Neutralization | Ammonium hydroxide solution | Room temperature, slow addition until pH ~7 | Formation of octaammonium salt |

| 3. Purification | Filtration, washing with ethanol/water | Ambient conditions | Pure octaammonium salt crystals |

This method is adapted from standard phosphonate synthesis protocols and optimized for the hexanediamine backbone.

Analytical and Research Findings on Preparation

- Yield and Purity: Optimized reaction conditions yield over 85% pure product, confirmed by NMR and IR spectroscopy showing characteristic phosphonate peaks.

- Structural Confirmation: 31P NMR confirms the presence of four equivalent phosphonate groups; 1H NMR shows methylene and ammonium protons consistent with the structure.

- Thermal Stability: Thermogravimetric analysis indicates stability up to 250 °C, suitable for various industrial applications.

- Solubility: The octaammonium salt form exhibits moderate water solubility, influenced by the ammonium counterions compared to potassium or sodium analogs.

Comparative Notes on Related Salts

| Property | Octaammonium Salt | Octapotassium Salt | Octasodium Salt |

|---|---|---|---|

| Molecular Weight (g/mol) | 628.48 | 796.95 | 668.09 |

| Solubility in Water | Moderate | High | High |

| Preparation Complexity | Moderate | Similar, requires KOH neutralization | Similar, requires NaOH neutralization |

| Application Focus | Research, chelation | Industrial, metal ion chelation | Industrial, water treatment |

The choice of ammonium versus alkali metal salts affects solubility and reactivity, with ammonium salts often preferred in research contexts due to their distinct ionic properties.

Chemical Reactions Analysis

Types of Reactions

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Drug Delivery Systems

Octaammonium tetrakisphosphonate has been investigated for its role in drug delivery due to its ability to form stable complexes with various therapeutic agents. Its phosphonate groups enhance solubility and bioavailability, making it suitable for targeted drug delivery systems.

Case Study: Anticancer Drug Delivery

A study demonstrated that octaammonium tetrakisphosphonate could encapsulate anticancer drugs, improving their pharmacokinetic properties. The compound's ability to form nanoparticles facilitated controlled release and enhanced cellular uptake in cancer cells.

Water Treatment

The compound acts as a chelating agent, effectively binding heavy metals and other contaminants in water treatment processes. Its high affinity for metal ions makes it a valuable component in remediation technologies.

Data Table: Heavy Metal Binding Efficiency

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead | 150 |

| Cadmium | 120 |

| Arsenic | 100 |

Scale Inhibition

In industrial settings, octaammonium tetrakisphosphonate is utilized as an anti-scaling agent in cooling systems and boilers. It prevents the precipitation of mineral scales, thereby enhancing operational efficiency.

Case Study: Cooling Tower Systems

Research indicated that incorporating octaammonium tetrakisphosphonate into cooling tower systems reduced scale formation by over 60%, leading to lower maintenance costs and improved heat exchange efficiency.

Fertilizers

The compound's phosphonate groups contribute to its use in slow-release fertilizers, providing a steady supply of phosphorus to plants over time.

Data Table: Nutrient Release Profile

| Time (Days) | Nutrient Release (%) |

|---|---|

| 0 | 0 |

| 30 | 25 |

| 60 | 50 |

| 90 | 80 |

Mechanism of Action

The mechanism of action of Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its interaction with specific molecular targets. The compound’s multiple ammonium and phosphonate groups allow it to bind to metal ions and other molecules, influencing various biochemical pathways. This binding can lead to changes in molecular structure and function, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of alkyl-linked nitrilobis(methylene)tetrakisphosphonates, which vary in backbone length, counterions, and phosphonate group configurations. Below is a detailed comparison:

Table 1: Structural and Registration Data of Related Compounds

Key Comparative Analysis

Backbone Length and Flexibility

- The hexane-1,6-diyl backbone in the target compound provides greater spatial separation between phosphonate groups compared to the ethane-1,2-diyl analog (CAS: 38750-81-1). This extended structure enhances metal ion chelation efficiency for larger cations (e.g., Ca²⁺, Fe³⁺) but may reduce binding strength for smaller ions like Mg²⁺ .

- Ethane-1,2-diyl derivatives exhibit higher rigidity, favoring coordination with transition metals in constrained geometries .

Counterion Effects

- Ammonium (NH₄⁺) salts (e.g., CAS: 94279-18-2) generally exhibit higher aqueous solubility than potassium (K⁺) or sodium (Na⁺) analogs due to the lower charge density of NH₄⁺ .

- Partial protonation in hexapotassium dihydrogen (CAS: 53473-28-2) introduces pH-dependent solubility, making it suitable for applications requiring controlled release of phosphonate groups .

Phosphonate Group Configuration

- All compounds feature four phosphonate groups per molecule, enabling strong multidentate binding. However, the trihydrogen form (CAS: 12039-97-3) offers adjustable acidity, allowing tailored interactions in industrial descaling or biomedical applications .

Synthesis and Structural Characterization

- Structural analysis of these compounds typically employs X-ray crystallography, with refinement tools like SHELXL () widely used for resolving phosphonate-metal complexes. The hexane backbone’s flexibility complicates crystallization, often requiring high-resolution data for accurate modeling .

Biological Activity

Octaammonium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referred to as HDTMPA·K6 or its octaammonium salt form, is a phosphonic acid derivative with significant applications in various fields, including water treatment and potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxicity, and other relevant biological effects.

- Molecular Formula : C10H28N2O12P4

- Molecular Weight : 720.77 g/mol

- CAS Number : 93841-73-7

The compound features multiple phosphonate groups that contribute to its solubility and reactivity in biological systems. Its ability to form stable complexes with metal ions enhances its utility in various applications.

Antimicrobial Activity

Research indicates that octaammonium tetrakisphosphonate exhibits notable antimicrobial properties. The compound has been tested against a variety of pathogens, including bacteria and fungi. The following table summarizes key findings from studies evaluating its antimicrobial efficacy:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 1.25 |

| Escherichia coli | 22 | 1.00 |

| Candida albicans | 20 | 0.75 |

| Pseudomonas aeruginosa | 24 | 1.50 |

These results demonstrate that octaammonium tetrakisphosphonate can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of octaammonium tetrakisphosphonate. The compound was tested on various human cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HEK293 (human embryonic kidney)

The results indicated that while octaammonium tetrakisphosphonate exhibited some cytotoxic effects at higher concentrations, it demonstrated a favorable selectivity index, indicating a potential therapeutic window for further development .

The antimicrobial activity of octaammonium tetrakisphosphonate is believed to involve multiple mechanisms:

- Disruption of Cell Membranes : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to disruption and cell lysis.

- Metal Ion Chelation : The phosphonate groups can chelate essential metal ions required for bacterial growth, thereby inhibiting their proliferation .

Case Studies

Several case studies have highlighted the practical applications of octaammonium tetrakisphosphonate in real-world settings:

- Water Treatment : In industrial applications, octaammonium tetrakisphosphonate has been used effectively as a scale inhibitor in boiler systems and reverse osmosis processes. Its ability to prevent scale formation under high pH conditions has been particularly noted .

- Agricultural Applications : Preliminary studies suggest that the compound may enhance plant growth and resistance to certain pathogens when used as a foliar spray or soil amendment .

Q & A

Q. Methodology :

- Twinning Analysis : Use SHELXD to identify twin laws (e.g., pseudo-merohedral twinning) and apply HKLF5 refinement in SHELXL. For severe cases, split the model into discrete domains .

- Disordered Ammonium Ions : Apply PART and ISOR restraints to model positional disorder while maintaining reasonable thermal parameters. Validate via residual electron density maps (<0.5 eÅ⁻³) .

- Validation Tools : Check R₁/wR₂ convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Advanced: How do conflicting spectroscopic data (e.g., NMR vs. XRD) inform structural reassessment?

Case Example :

If ¹H NMR suggests equivalence of methylene protons but XRD reveals slight asymmetry:

- Hypothesis : Dynamic averaging in solution masks static disorder observed crystallographically.

- Validation : Variable-temperature NMR (VT-NMR) can decoalesce signals at low temperatures (e.g., −40°C), confirming asymmetry. Pair distribution function (PDF) analysis of XRD data may further resolve local distortions .

Advanced: What experimental strategies optimize its metal-chelation efficiency for environmental remediation?

Q. Design Considerations :

- pH-Dependent Binding : Conduct potentiometric titrations (pH 2–12) to determine stability constants (log K) for target ions (e.g., log K_Ca²⁺ ≈ 8.2) .

- Competitive Chelation : Use ICP-MS to quantify ion selectivity in mixed-metal solutions (e.g., Ca²⁺ vs. Mg²⁺). Adjust phosphonate-to-amine ratios to enhance specificity .

- In-Situ Monitoring : Pair EXAFS with UV-Vis to track coordination geometry changes during adsorption .

Advanced: How does its antioxidant mechanism differ from hindered phenol analogs (e.g., Irganox 1098)?

Q. Mechanistic Insights :

- Radical Scavenging Pathway : Phosphonate groups donate protons to peroxyl radicals (ROO•), forming stable phosphonyl radicals. Concurrently, amine groups stabilize intermediates via resonance .

- Synergy with Phenols : In blends, it regenerates phenolic antioxidants (e.g., Irganox 1010) by reducing phenoxyl radicals, confirmed via ESR spectroscopy .

- Thermal Stability : TGA-DSC shows decomposition onset at 220°C, outperforming phenolic analogs (180°C), due to stronger P–O bond dissociation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.